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Introduction

The assessment of cell viability is a cornerstone of cellular and molecular biology, toxicology,
and drug development. The nigrosin dye exclusion assay is a simple, cost-effective method for
differentiating viable from non-viable cells. This technique is based on the principle that viable
cells, possessing intact cell membranes, will exclude the nigrosin dye, while non-viable cells
with compromised membranes will take it up, appearing stained. When used in conjunction with
eosin, which stains the cytoplasm of non-viable cells pink or red, nigrosin provides a dark
background, enhancing the contrast and facilitating visualization and quantification.[1][2][3]

These application notes provide detailed protocols for the preparation of eosin-nigrosin stain,
staining procedures for suspension and adherent cells, and methods for quantifying staining
intensity, including manual and automated image analysis techniques.

Principle of Eosin-Nigrosin Dye Exclusion Assay

The eosin-nigrosin staining technique is a viability assay that relies on the integrity of the cell
membrane.[1]

o Eosin Y: Avital dye that is excluded by healthy cells with intact membranes. In cells with
compromised membranes (i.e., dead or dying cells), eosin Y enters the cytoplasm and stains
it pink or red.
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» Nigrosin: A dark, acidic dye that does not penetrate viable cells. It serves as a counterstain,
creating a dark background that makes the unstained (viable) and eosin-stained (non-viable)
cells clearly visible under a brightfield microscope.[2]

Therefore, in a prepared sample:
» Viable cells appear bright and unstained against the dark nigrosin background.

e Non-viable cells are stained pink or red by eosin and are easily distinguishable against the
dark background.[1]

Experimental Protocols
Reagent Preparation: Eosin-Nigrosin Staining Solution

This protocol describes the preparation of a one-step eosin-nigrosin staining solution.

Materials:

Eosin Y powder (water-soluble)

» Nigrosin powder (water-soluble)

¢ Distilled water

o Beakers (100 mL)

e Measuring cylinder (50 mL)

e Weighing scale

e Stirring rods

o Heating plate (optional)

Storage bottles (amber glass)

Procedure:
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» Prepare 1% Eosin Y Solution:
o Weigh 0.5 g of eosin Y powder and transfer it to a beaker.
o Add 50 mL of distilled water.
o Stir until the powder is completely dissolved.
» Prepare 10% Nigrosin Solution:
o Weigh 5 g of nigrosin powder and transfer it to a separate beaker.
o Add 50 mL of distilled water.

o Stir to dissolve. Gentle heating to approximately 50°C can aid in the dissolution of
nigrosin.[2]

o Allow the solution to cool to room temperature if heated.
e Combine and Store:

o For a combined one-step solution, you can mix the eosin and nigrosin solutions. However,
it is often recommended to apply them sequentially or as a freshly prepared mixture.

o Store the individual solutions in tightly capped amber glass bottles at room temperature.
For optimal performance, it is advisable to prepare fresh staining solution regularly.[4]

Staining Protocol for Suspension Cells

Materials:

Cell suspension

Eosin-Nigrosin staining solution

Microcentrifuge tubes

Pipettes
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e Microscope slides
e Coverslips
e Light microscope
Procedure:
e Sample Preparation:
o Ensure the cell suspension is well-mixed.
o Transfer 50 pL of the cell suspension into a microcentrifuge tube.
e Staining:
o Add 50 pL of the Eosin-Nigrosin staining solution to the cell suspension (1:1 ratio).
o Gently mix by pipetting up and down.

o Incubate at room temperature for 30 seconds to 3 minutes. The optimal time may vary
depending on the cell type.

o Slide Preparation:
o Pipette 10-20 pL of the stained cell suspension onto a clean microscope slide.
o Carefully place a coverslip over the droplet, avoiding air bubbles.

e Microscopy:
o Examine the slide under a light microscope at 400x or 1000x magnification.[1]

o Viable cells will appear unstained and bright against the dark background, while non-viable
cells will be stained pink or red.

Staining Protocol for Adherent Cells

Materials:
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o Adherent cells cultured in chamber slides or on coverslips in multi-well plates
o Phosphate-buffered saline (PBS)
e Trypsin-EDTA (if detaching cells)
o Eosin-Nigrosin staining solution
o Pipettes
e Microscope slides
e Coverslips
e Light microscope
Procedure:
e In-situ Staining (on coverslip/chamber slide):
o Aspirate the culture medium.
o Gently wash the cells once with PBS.
o Add a sufficient volume of Eosin-Nigrosin staining solution to cover the cell monolayer.
o Incubate for 30 seconds to 3 minutes.
o Gently wash with PBS to remove excess stain.
o Mount the coverslip on a microscope slide with a drop of PBS or mounting medium.
o Proceed to microscopy.
e Staining after Detachment:
o Aspirate the culture medium and wash the cells with PBS.

o Add Trypsin-EDTA and incubate until cells detach.
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[e]

Neutralize the trypsin with culture medium containing serum and transfer the cell
suspension to a microcentrifuge tube.

[e]

Centrifuge the cell suspension to pellet the cells.

o

Aspirate the supernatant and resuspend the cell pellet in a known volume of PBS.

[¢]

Follow the "Staining Protocol for Suspension Cells" from step 1.

Quantification of Staining Intensity

Quantification of nigrosin staining is typically performed by determining the percentage of
viable cells in a population. This can be achieved through manual counting or automated image
analysis.

Manual Quantification using a Hemocytometer

Procedure:

Prepare the stained cell suspension as described above.
e Load 10 pL of the stained cell suspension into a hemocytometer.

e Under a light microscope, count the number of viable (unstained) and non-viable (stained)
cells in the central grid of the hemocytometer. To avoid counting bias, establish a consistent
counting rule (e.g., count cells touching the top and left lines but not the bottom and right
lines).

e Count a minimum of 100-200 cells to ensure statistical significance.[5]
o Calculate the percentage of viable cells using the following formula:

% Viability = (Number of Viable Cells / Total Number of Cells) x 100

Automated Quantification using ImageJ/Fiji

This protocol provides a semi-automated method for quantifying viable and non-viable cells
from brightfield images of eosin-nigrosin stained samples.
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Software Requirement: ImageJ or Fiji (Fiji is just ImageJ with bundled plugins).
Procedure:
e Image Acquisition:
o Acquire brightfield images of the stained cells using a microscope with a digital camera.
o Ensure consistent lighting and focus across all images.
o Save the images in a standard format (e.g., TIFF, JPEG).
e ImageJ/Fiji Setup:
o Open ImageJ/Fiji.

o Install the "Colour Deconvolution” plugin if not already present. This is crucial for
separating the eosin stain from the background.

e Color Deconvolution:
o Open your image in ImageJ/Fiji.
o Go to Image > Color > Colour Deconvolution.

o In the dropdown menu, select "H&E DAB" (Haematoxylin & Eosin and Diaminobenzidine).
While not a perfect match for eosin-nigrosin, the eosin component can often be separated
with this setting. You may need to experiment with different vectors or define your own for
optimal separation.

o This will split the image into three channels. The channel that best isolates the eosin-
stained (non-viable) cells should be used for the next step.

e Thresholding and Particle Analysis for Non-Viable Cells:
o Select the deconvolved image representing the eosin stain.

o Go to Image > Adjust > Threshold.
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[e]

Adjust the threshold sliders to select the stained cells (these will be highlighted in red).

o

Once satisfied, click "Apply". This will create a binary image.

[¢]

Go to Analyze > Analyze Particles.

[¢]

Set the appropriate size and circularity parameters to exclude debris and count only the
cells. Click "OK". The results table will show the count of non-viable cells.

¢ Quantifying Total Cells:

o For total cell count, you may need to use the original brightfield image or one of the other
deconvolved channels where all cells are visible.

o Repeat the thresholding and particle analysis steps, adjusting the parameters to identify all
cells (both stained and unstained).

o Calculating Viability:
o Calculate the number of viable cells: Viable Cells = Total Cells - Non-Viable Cells.
o Calculate the percentage of viability as described in the manual counting section.

Data Presentation

The following tables summarize the comparison of manual and automated quantification
methods for cell viability assays.

Table 1: Comparison of Manual vs. Automated Cell Counting Methods
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Manual Counting

Automated Image

Automated Cell

Parameter Analysis (e.g.,
(Hemocytometer) Counters
ImageJ)
S Image-based or
) ) Algorithmic )
Visual enumeration of o impedance-based
o ] ) identification and ) ]
Principle cells in a grid of ) ) counting of cells in a
counting of cells in a o )
known volume. o specialized slide or
digital image.
flow cell.
Low (minutes per Moderate to High (can  High (seconds per
Throughput

sample).[6]

be batched).

sample).[7]

Reproducibility

Low to moderate;

operator-dependent.

[5]i8]

High; operator-
independent once

parameters are set.

High; operator-
independent.[8]

Low initial cost

Low to moderate

(requires microscope,

High initial instrument

cost; may have

Cost (reusable ]
camera, and free ongoing consumable
hemocytometer).
software). costs.[8]
o Cell count, viability, Cell count, viability,
Cell count, viability ) ) o
Data Output size, morphology size distribution, and
percentage.
data. other parameters.
High (cell
o identification, Low (based on
Subjectivity ] ] Very Low.[10]
live/dead defined parameters).

discrimination).[9]

Table 2: Performance Metrics of Different Quantification Techniques
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Metric

Manual Counting

Semi-Automated
(ImageJd)

Fully Automated
Counters

Approx. Time per

Sample

3-5 minutes|[6]

1-2 minutes (after

initial setup)

< 30 seconds[7]

Coefficient of Variation
(cv)

10-20%][11]

5-10%

< 5%[12]

Accuracy

Dependent on
operator skill and

sample quality.

High, provided proper
calibration and

parameter setting.

High, with appropriate
instrument settings.
[13]

Linearity Range
(cells/mL)

~2.5x 1075 t0 2.5 X
1076[14]

Dependent on

imaging setup.

Wide range, e.g., 5 x
107 to 1 x 10°7[14]

Mandatory Visualization
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'
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:
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Caption: General workflow for quantifying cell viability using Eosin-Nigrosin staining.
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Open Brightfield Image
in ImageJ/Fiji
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(e.qg., H&E DAB vector)

‘oo

Select Eosin Channel Select Channel for
(Non-viable cells) Total Cell Identification
Threshold Image Threshold Image
Analyze Particles Analyze Particles

(Count Non-viable Cells) (Count Total Cells)
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Caption: Workflow for automated cell viability quantification using ImageJ/Fiji.

Troubleshooting
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Issue

Possible Cause

Suggested Solution

Weak or No Staining

Staining solution is old or

expired.

Prepare fresh staining solution.

[4]

Incorrect pH of the staining

solution.

Ensure the pH is within the

optimal range for the dyes.

Insufficient incubation time.

Increase the incubation time

with the stain.

High Background Staining

Excess stain on the slide.

Gently wash the slide with PBS

after staining.

Nigrosin concentration is too
high.

Prepare a new nigrosin
solution with a lower

concentration.

Inconsistent Manual Counts

Operator variability.

Have a single, trained
individual perform all counts.
Standardize the counting

protocol.

Non-uniform cell distribution in

the hemocytometer.

Ensure the cell suspension is

well-mixed before loading.

Inaccurate Automated Counts

Incorrect thresholding settings.

Manually adjust the threshold
to accurately segment the cells

from the background.

Debris is being counted as

cells.

Use the size and circularity
filters in "Analyze Particles" to

exclude non-cellular objects.

Clumped cells are counted as

a single cell.

Gently pipette the cell

suspension to break up clumps

before staining. Use the
"Watershed" function in
ImageJ to separate touching

objects.

© 2025 BenchChem. All rights reserved.

13/15

Tech Support


https://westburg.eu/knowledge/cell_counting/9_common_problem_fixes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15341786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Conclusion

The eosin-nigrosin dye exclusion assay is a robust and accessible method for assessing cell
viability. While manual counting with a hemocytometer is a widely used technique, it is subject
to operator variability and is low-throughput. Automated image analysis using software such as
ImageJ/Fiji offers a more objective, reproducible, and efficient alternative for quantifying
staining intensity. By following the detailed protocols and troubleshooting guidelines provided in
these application notes, researchers, scientists, and drug development professionals can
obtain reliable and consistent cell viability data. The choice between manual and automated
methods will depend on the specific experimental needs, available resources, and desired
throughput.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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